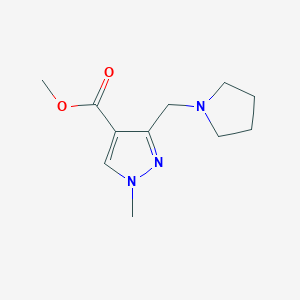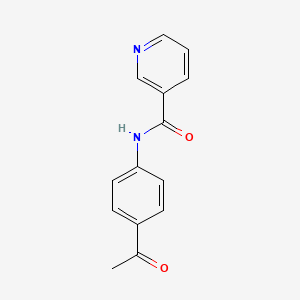
N-(4-acetylphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetylphenyl)nicotinamide is a biochemical used for proteomics research . Its molecular formula is C14H12N2O2 and it has a molecular weight of 240.26 .
Molecular Structure Analysis
The molecular structure of N-(4-acetylphenyl)nicotinamide is characterized by its molecular formula C14H12N2O2 . More detailed structural analysis can be obtained through spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS .Chemical Reactions Analysis
N-(4-acetylphenyl)nicotinamide has been involved in various chemical reactions. For example, it has been used in the hydrogenation process where a stabilized Pd nanoparticle-organic-silica catalyst was used to selectively catalyze the hydrogenation of N-4-nitrophenyl nicotinamide .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-acetylphenyl)nicotinamide can be inferred from its molecular formula C14H12N2O2 and its molecular weight of 240.26 .Scientific Research Applications
Anticancer Activity
N-(4-acetylphenyl)nicotinamide: has been studied for its potential as an anticancer agent. It has been designed and synthesized as part of a new set of nicotinamide derivatives targeting VEGFR-2 , a receptor tyrosine kinase responsible for angiogenesis in cancer cells . These compounds, including N-(4-acetylphenyl)nicotinamide , have shown promising anti-proliferative activities against human cancer cell lines such as HCT-116 and HepG2 .
Immunomodulatory Effects
The same set of nicotinamide derivatives has been evaluated for their immunomodulatory effects. The inhibition of VEGFR-2 can also modulate the immune response, potentially enhancing the body’s ability to fight cancer . This dual role makes N-(4-acetylphenyl)nicotinamide a compound of interest in the development of new immunotherapies.
Antibacterial and Antibiofilm Properties
Research has indicated that nicotinamide derivatives, including N-(4-acetylphenyl)nicotinamide , possess antibacterial and antibiofilm properties . These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting bacterial growth and biofilm formation, which is crucial in combating persistent infections.
Computational Analyses for Drug Design
N-(4-acetylphenyl)nicotinamide: has been the subject of computational analyses to predict its behavior and interactions at the molecular level . Such studies are vital for drug design, allowing researchers to simulate and optimize the compound’s properties before synthesis and testing.
Antioxidant Potential
Nicotinamide derivatives are associated with antioxidant properties, which are essential in reducing oxidative stress within the body . N-(4-acetylphenyl)nicotinamide may contribute to this effect, potentially aiding in the prevention of diseases related to oxidative damage.
ADMET Profiling
The compound has been profiled for its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics to determine its drug-likeness and potential as a therapeutic agent . This profiling is a critical step in the drug development process, ensuring that a compound has the appropriate properties to be safe and effective in humans.
Mechanism of Action
Target of Action
N-(4-acetylphenyl)nicotinamide is a biochemical used in proteomics research . It has been found to be a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD salvage pathway . NAMPT plays a crucial role in the synthesis of NAD+, a coenzyme involved in redox reactions and energy production in cells .
Mode of Action
N-(4-acetylphenyl)nicotinamide interacts with its target, NAMPT, to increase intracellular levels of NAD+ . This interaction induces metabolic and transcriptional reprogramming within the cell . The compound’s mode of action is primarily through the enhancement of NAMPT activity, which subsequently boosts the NAD+ pool within the cell .
Biochemical Pathways
N-(4-acetylphenyl)nicotinamide affects the NAD salvage pathway, a critical biochemical pathway in mammalian cells . This pathway is responsible for the synthesis of NAD+ from nicotinamide . By activating NAMPT, N-(4-acetylphenyl)nicotinamide increases the production of NAD+, affecting downstream processes such as cellular energy metabolism, DNA repair, and transcription regulation .
Pharmacokinetics
It is known that nicotinamide, a related compound, shows biphasic elimination with dose-dependent changes in half-life when administered to mice
Result of Action
The activation of NAMPT by N-(4-acetylphenyl)nicotinamide leads to an increase in intracellular NAD+ levels . This increase in NAD+ can have various molecular and cellular effects, including enhanced energy metabolism, improved DNA repair mechanisms, and altered transcription regulation . These changes can potentially confer neuroprotective benefits .
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWLVFFTMWIVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2563216.png)
![1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2563218.png)
![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)
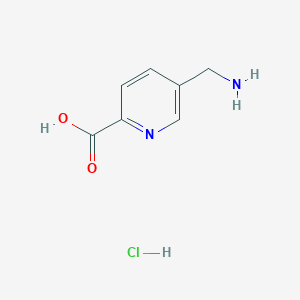

![(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563224.png)
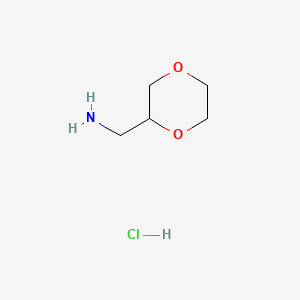
![N-(3-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563226.png)
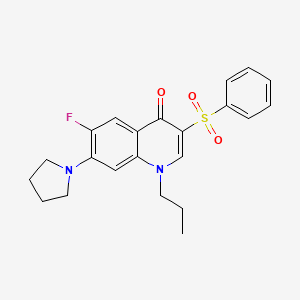
![1-[(E)-[(4R,4As,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;acetic acid](/img/structure/B2563233.png)
![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2563235.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2563236.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)phenethyl)urea](/img/structure/B2563238.png)
